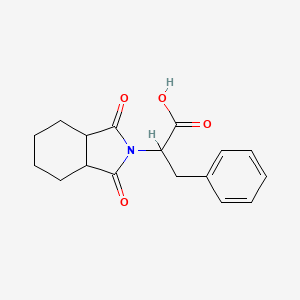![molecular formula C17H15ClN2O2 B5085918 3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5085918.png)
3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole involves the inhibition of various enzymes and pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of tubulin, a protein that is involved in cell division and growth.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth and division, and reduce the expression of various genes involved in cancer cell survival. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is its potential anticancer properties, which make it a promising candidate for cancer treatment. However, there are also some limitations to its use in lab experiments. For example, it may have toxicity and side effects that need to be carefully monitored and controlled. It may also be difficult to synthesize and purify in large quantities, which can limit its use in large-scale experiments.
未来方向
There are many future directions for the research and development of 3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole. One direction is to further explore its potential as a cancer treatment and develop more effective and targeted therapies based on its mechanism of action. Another direction is to investigate its potential use in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis and purification methods for 3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole to enable large-scale production for clinical use.
合成方法
The synthesis of 3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole can be achieved through a multistep process involving the reaction of various reagents. The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This is followed by the reaction of 2-chlorobenzoyl chloride with 3,5-dimethylphenol to form 2-(3,5-dimethylphenoxy)benzoyl chloride. The final step involves the reaction of 2-(3,5-dimethylphenoxy)benzoyl chloride with hydrazine hydrate to form 3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole.
科学研究应用
3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole has been the subject of scientific research for its potential applications in various fields. One of the most promising applications is in the field of medicine, where it has been found to have potential anticancer properties. Studies have shown that 3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-7-12(2)9-13(8-11)21-10-16-19-17(20-22-16)14-5-3-4-6-15(14)18/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUVEEIBSNTDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5085835.png)
![2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5085839.png)


![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5085855.png)

![1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5085869.png)
![2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-1-butanol](/img/structure/B5085883.png)

![dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5085902.png)


![1-(4-methoxyphenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5085927.png)
![N-(4-acetyl-5-methyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5085935.png)